Crystallographically Confirmed MBL Active-Site Engagement via 1-Benzyl Substituent
X-ray crystallography of VIM-2 MBL in complex with 1-benzyl-1H-imidazole-2-carboxylic acid (the parent acid of the target compound) confirms direct binding and reveals that the benzyl substituent at the N1 position engages the active-site flexible loops, a structural interaction not achievable with unsubstituted imidazole-2-carboxylate [1][2]. The crystal structure (PDB: 7CHV) demonstrates that the benzyl moiety occupies a hydrophobic pocket adjacent to the zinc-containing active site, providing binding contributions absent in smaller N1 substituents [1].
| Evidence Dimension | Crystallographic binding confirmation to VIM-2 MBL |
|---|---|
| Target Compound Data | PDB entry 7CHV: co-crystal structure with VIM-2 MBL confirmed |
| Comparator Or Baseline | 1H-imidazole-2-carboxylic acid (unsubstituted at N1): no co-crystal structure reported |
| Quantified Difference | Structural engagement of active-site flexible loops via benzyl substituent vs. absence of this interaction in unsubstituted analog |
| Conditions | X-ray crystallography; VIM-2 MBL protein expressed and purified |
Why This Matters
Crystallographic validation establishes this specific benzyl-substituted scaffold as a structure-guided starting point for MBL inhibitor optimization, whereas unsubstituted or differently substituted imidazole-2-carboxylates lack this empirically confirmed binding mode.
- [1] PDB 7CHV. Metallo-Beta-Lactamase VIM-2 in complex with 1-benzyl-1H-imidazole-2-carboxylic acid. Protein Data Bank. View Source
- [2] Yan, Y.H., Li, W., Chen, W., et al. (2021). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 225, 113819. View Source
